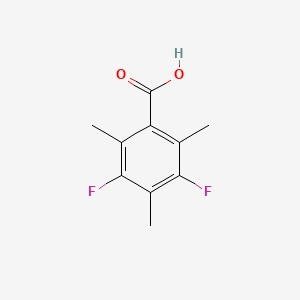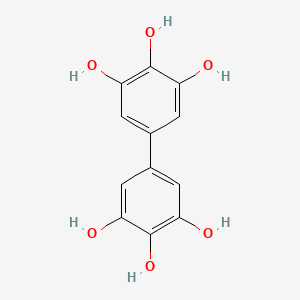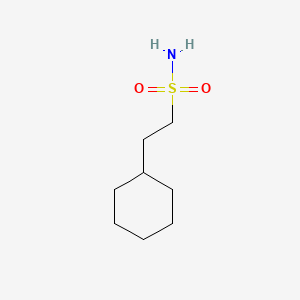
Trehalose-6-phosphate
説明
Trehalose-6-phosphate (T6P) is a non-reducing disaccharide composed of two glucose moieties . It is synthesized from glucose-6-phosphate (G6P) and uridine 5-diphospho-glucose . T6P has emerged as an important signaling metabolite, regulating carbon assimilation and sugar status in plants . It also plays an essential role in plant development .
Synthesis Analysis
The synthesis of T6P in plants is a two-step process. First, trehalose-6-phosphate synthase (TPS) catalyzes the production of T6P from glucose-6-phosphate and uridine 5-diphospho-glucose . This is followed by the dephosphorylation of T6P to trehalose, catalyzed by trehalose-6-phosphate phosphatase (TPP) .
Chemical Reactions Analysis
T6P is synthesized from glucose-6-phosphate and uridine 5-diphospho-glucose by the enzyme trehalose-6-phosphate synthase. It is then dephosphorylated to trehalose by trehalose-6-phosphate phosphatase .
科学的研究の応用
Visualization and Monitoring in Microorganisms
Trehalose-6-phosphate (T6P) plays a crucial role in regulating sugar metabolism, growth, and osmotic equilibrium in microorganisms such as bacteria and yeasts. Researchers have developed Förster resonance energy transfer (FRET) sensors for in vivo microscopy to visualize and monitor the intracellular levels of T6P in microorganisms. This has allowed for real-time observation of the regulation in the trehalose pathway in Escherichia coli and demonstrated its role in inhibiting hexokinase in Saccharomyces cerevisiae, providing insights into its function as an effector of a negative feedback system controlling glycolytic flux (Peroza et al., 2015).
Role in Plant Metabolism
T6P is a pivotal signal metabolite in plants, linking growth and development to carbon status. It influences sucrose synthesis in source leaves and affects the fate of imported sucrose in sink organs. The Suc-Tre6P nexus model suggests that T6P functions both as a signal and a negative feedback regulator of sucrose levels, helping to maintain sucrose levels within an optimal range. This impacts key processes like flowering, embryogenesis, shoot branching, and abscisic acid signaling in plants (Figueroa & Lunn, 2016), (Fichtner & Lunn, 2021).
Regulation of Development and Stress Tolerance
T6P is critical in regulating plant development and abiotic stress tolerance. Overexpression of T6P synthase genes in various plants like tobacco, potato, tomato, rice, and Arabidopsis has shown improved tolerance to abiotic stresses like drought and salt stress, indicating T6P's role in metabolic regulation under stress conditions. This involves modulation of sucrose levels and interaction with pathways like SnRK1 and TOR kinases (Lyu et al., 2012), (Li et al., 2011).
Understanding Metabolic Coordination
Studies on T6P have helped in understanding the coordination between organic and amino acid metabolism with carbon availability in plants. Changes in T6P levels lead to adjustments in sucrose content, nitrate reductase and phosphoenolpyruvate carboxylase activities, and the levels of organic and amino acids, showing how Tre6P coordinates carbon and nitrogen metabolism (Figueroa et al., 2016).
Trehalose Production in Anhydrobiotic Animals
Trehalose production machinery, including T6P, in anhydrobiotic animals like tardigrades, nematodes, and bdelloid rotifers, has been a subject of research. Studies suggest parallel evolution of trehalose synthesis via recurrent gene loss and horizontal transfer, contributing to the acquisition of anhydrobiotic capabilities in these organisms (Hara et al., 2021).
Enzymatic and Regulatory Properties
Research into the enzymatic and regulatory properties of T6P synthases from various organisms, including thermoacidophilic archaea, has revealed insights into the catalytic efficiency and stability of these enzymes. This understanding contributes to a broader knowledge of trehalose metabolism across different species (Gao et al., 2014).
Potential Therapeutic Targets
The study of T6P and its related enzymes in pathogenic organisms has highlighted their potential as therapeutic targets. The enzymatic characteristics of TPPs from nematode and bacterial pathogens have been compared, suggesting strategies for developing specific inhibitors for therapeutic purposes (Cross et al., 2017).
作用機序
将来の方向性
T6P is emerging as an important regulator in plant metabolism and development . Its role in coordinating diverse metabolic and developmental processes is being increasingly recognized . Future research could focus on further elucidating the role of T6P in plant metabolism and development, and its potential applications in improving crop yield and resilience .
特性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23O14P/c13-1-3-5(14)7(16)9(18)11(24-3)26-12-10(19)8(17)6(15)4(25-12)2-23-27(20,21)22/h3-19H,1-2H2,(H2,20,21,22)/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LABSPYBHMPDTEL-LIZSDCNHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)COP(=O)(O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23O14P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Trehalose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Trehalose-6-phosphate | |
CAS RN |
4484-88-2 | |
| Record name | Trehalose, 6-phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4484-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trehalose-6-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004484882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trehalose-6-Phosphate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02430 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Trehalose 6-phosphate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001124 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of trehalose-6-phosphate in trehalose biosynthesis?
A1: Trehalose-6-phosphate (T6P) is a crucial intermediate in the biosynthesis of trehalose, a disaccharide known for its protective role against various stresses in many organisms. [] The biosynthesis involves two key enzymes: trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP). TPS catalyzes the first step by transferring glucose from UDP-glucose to glucose-6-phosphate, forming T6P. [, ] Subsequently, TPP dephosphorylates T6P, yielding free trehalose. [, , ]
Q2: Does the accumulation of T6P have any detrimental effects on yeast cells?
A3: Yes, accumulating high levels of T6P in yeast, such as in TPS2 mutants, can lead to temperature sensitivity for growth and other phenotypic changes. []
Q3: How does T6P influence fermentation and glucose repression in yeast?
A4: Trehalose-6-phosphate plays a critical role in regulating sugar metabolism and glucose repression in yeast. Studies have shown that T6P promotes fermentation and is essential for the wild-type metabolic response to glucose. [] It also plays a crucial role in glucose repression, whereby the presence of glucose inhibits the expression of genes involved in gluconeogenesis. []
Q4: Can TPS1 homologues from other organisms functionally complement the phenotypic defects observed in a Saccharomyces cerevisiae tps1 mutant?
A5: While some TPS1 homologues can rescue the growth of Sctps1 on glucose, their ability to fully complement the metabolic and phenotypic defects varies. For instance, TPS1 from Klyveromyces lactis completely restores wild-type metabolic patterns and fermentation capacity. In contrast, TPS1 homologues from certain bacteria, plants, and insects fail to recover T6P accumulation, ATP levels, and fermentation capacity, resembling the Sctps1 mutant phenotype. []
Q5: How does T6P interact with SnRK1 in plants, and what is the implication of this interaction for growth regulation?
A6: T6P acts as an inhibitor of SnRK1, a key energy sensor in plants. [] This interaction is proposed to be part of a growth-regulating loop. High sucrose levels lead to T6P accumulation, inhibiting SnRK1 and promoting anabolic processes and growth. Conversely, low T6P levels, caused by factors like low glucose-6-phosphate, activate SnRK1, shifting the plant's metabolism towards catabolic processes to cope with energy and carbon deprivation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxabicyclo[3.2.1]octan-7-one](/img/structure/B3052673.png)


![[2-(1H-Indol-3-yl)-ethyl]-(3-methoxy-benzyl)-amine](/img/structure/B3052678.png)


![3,3'-(6,6'-Dihydroxy-5,5'-dimethoxy[1,1'-biphenyl]-3,3'-diyl)di(prop-2-enoic acid)](/img/structure/B3052682.png)
![4-({5-[6-(Benzylsulfanyl)-9h-purin-9-yl]pentanoyl}amino)-2-hydroxybenzoic acid](/img/structure/B3052687.png)


![[1,1'-Biphenyl]-2,2',6,6'-tetracarboxylic acid](/img/structure/B3052692.png)


